4-Chloro-7-fluoroquinazolin-6-ol is a chemical compound belonging to the quinazoline family, characterized by its unique structural features that include a chloro and a fluoro substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases.
The compound is synthesized through various chemical methods, often starting from simpler precursors such as 2-aminobenzamides or substituted anilines. It is primarily studied in academic and pharmaceutical research settings for its biological activities and synthetic versatility.
4-Chloro-7-fluoroquinazolin-6-ol is classified as a heterocyclic compound, more specifically a quinazoline derivative. Quinazolines are known for their diverse pharmacological activities, making this compound of significant interest in medicinal chemistry.
The synthesis of 4-chloro-7-fluoroquinazolin-6-ol can be achieved through several methodologies, including:
A typical synthesis pathway may include:
Reagents such as dimethylformamide (DMF) may be used as solvents or catalysts during these reactions .
The molecular structure of 4-chloro-7-fluoroquinazolin-6-ol consists of:
The molecular formula is , and the compound has a molecular weight of approximately 201.64 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.
4-Chloro-7-fluoroquinazolin-6-ol can undergo various chemical reactions, including:
The reactivity profile is influenced by the electron density on the aromatic ring, which can be modulated by substituents. This allows for selective functionalization at specific positions on the ring .
The mechanism of action for compounds like 4-chloro-7-fluoroquinazolin-6-ol often involves:
Studies have shown that quinazoline derivatives can exhibit anti-tumor properties by interfering with cell signaling pathways involved in cancer progression .
Relevant data indicate that these properties contribute to its utility in various synthetic applications and biological assays .
4-Chloro-7-fluoroquinazolin-6-ol is primarily utilized in:
The ongoing research into this compound highlights its significance in developing new therapeutic agents targeting various diseases, particularly cancers .
4-Chloro-7-fluoroquinazolin-6-ol serves as a critical synthetic intermediate for developing inhibitors targeting EGFR-mutant NSCLC. The quinazoline core enables precise structural modifications that enhance binding affinity to mutant EGFR isoforms (e.g., exon 19 deletions, L858R mutations). Researchers have exploited the C4 and C6 positions to introduce aniline and nitroimidazole moieties, respectively, creating derivatives that destabilize oncogenic signaling pathways. These compounds induce apoptosis by disrupting USP13-mediated EGFR stabilization and concurrently inhibiting NEK4 kinase—a regulator of TRAIL-induced apoptosis resistance in NSCLC cells. Molecular dynamics simulations confirm that the chlorine atom at C4 and the hydroxyl group at C6 facilitate hydrophobic interactions within the ATP-binding cleft, while the fluorine at C7 optimizes electronic properties for kinase selectivity [6].
Table 1: Structural Properties of 4-Chloro-7-fluoroquinazolin-6-ol
Property | Value |
---|---|
Molecular Formula | C₈H₄ClFN₂O |
SMILES | C1=C2C(=CC(=C1O)F)N=CN=C2Cl |
InChIKey | IRAJYMJJKHATOS-UHFFFAOYSA-N |
Predicted Collision Cross Section (Ų) | [M+H]+: 134.0; [M-H]-: 133.9 |
The compound’s scaffold enables rational design of dual EGFR/HER2 inhibitors through strategic substitutions:
Table 2: Cancer-Targeting Quinazoline Derivatives Derived from 4-Chloro-7-fluoroquinazolin-6-ol
Derivative | Target | Key Modification | Biological Activity |
---|---|---|---|
Lapatinib Analogues [2] | EGFR/HER2 | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | IC₅₀: 1.8 nM (EGFR), 87.8 nM (HER2) |
USP13 Inhibitors [6] | NEK4/EGFR | N-[2-(substituted-phenyl)ethyl] chain | Destabilizes mutant EGFR in NSCLC |
Hypoxia-Activated Prodrugs [7] | Tumor microenvironment | C6-nitroimidazole-alkyloxyl conjugate | Selective radical generation in hypoxia |
4-Chloro-7-fluoroquinazolin-6-ol’s molecular architecture facilitates RdRp inhibition through:
Structural derivatization strategies include:
Table 3: Antiviral Strategies Using Quinazoline-Based Nucleoside Analogues
Strategy | Structural Feature | Antiviral Mechanism |
---|---|---|
RdRp Competitive Inhibition | C6-hydroxyl as H-bond donor | Blocks NTP entry to catalytic site |
Pseudonucleoside Design | Ribose attached to C1 via C-N bond | Mimics GTP without 3′-hydroxyl extension |
Prodrug Activation | C6-phosphoramidate | Intracellular release of monophosphate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: